1,3,5-Triisopropyl-1,3,5-triazinane

Description

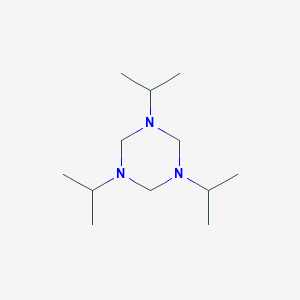

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tri(propan-2-yl)-1,3,5-triazinane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27N3/c1-10(2)13-7-14(11(3)4)9-15(8-13)12(5)6/h10-12H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXRCTMIDHCRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CN(CN(C1)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00147202 | |

| Record name | 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10556-98-6 | |

| Record name | Hexahydro-1,3,5-tris(1-methylethyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10556-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010556986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | s-Triazine,3,5-triisopropyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00147202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5-tri(isopropyl)hexahydro-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Triisopropylhexahydro-1,3,5-triazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2XTF69CUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the chemical properties of 1,3,5-Triisopropyl-1,3,5-triazinane?

An In-Depth Technical Guide to the Chemical Properties of 1,3,5-Triisopropyl-1,3,5-triazinane

Abstract

This technical guide offers a comprehensive examination of the chemical properties, synthesis, reactivity, and potential applications of this compound (CAS No: 10556-98-6). As a saturated heterocyclic compound, its unique structural characteristics, dominated by a six-membered triazinane core and bulky N-isopropyl substituents, dictate its chemical behavior and utility. This document is intended for researchers, scientists, and professionals in drug development and material science, providing foundational knowledge, detailed experimental considerations, and insights into its role in modern chemical research. We will explore its synthesis via condensation reactions, its reactivity profile influenced by steric hindrance and the nucleophilicity of its nitrogen atoms, and its characterization through spectroscopic methods. Furthermore, potential applications derived from the broader family of 1,3,5-triazines are discussed, alongside critical safety and handling protocols.

Molecular Structure and Physicochemical Properties

This compound is a symmetrically substituted hexahydro-1,3,5-triazine. The core of the molecule is a saturated six-membered ring composed of alternating nitrogen and carbon atoms.[1] Each of the three nitrogen atoms is functionalized with a sterically demanding isopropyl group. This substitution pattern significantly influences the molecule's conformation, stability, and reactivity. The molecule is achiral.[2]

Caption: Molecular structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 1,3,5-tri(propan-2-yl)-1,3,5-triazinane | [3] |

| Synonyms | 1,3,5-Triisopropylhexahydro-1,3,5-triazine | [2][3] |

| CAS Number | 10556-98-6 | [3] |

| Molecular Formula | C₁₂H₂₇N₃ | [1][2] |

| Molecular Weight | 213.36 g/mol | [2][3] |

| Appearance | Colorless liquid (presumed based on analogs) |[4][5] |

Synthesis and Purification

The primary and most direct synthesis of this compound is rooted in the classical condensation reaction between an aldehyde and an amine.[1] This pathway represents a powerful method for the formation of hexahydro-1,3,5-triazine rings.

Core Synthesis Mechanism: Cyclocondensation

The synthesis involves the acid- or base-catalyzed cyclocondensation of three equivalents of isobutyraldehyde (2-methylpropanal) with three equivalents of isopropylamine. The reaction proceeds through the initial formation of an imine intermediate, which then trimerizes to form the stable six-membered triazinane ring. The choice of catalyst and reaction conditions (temperature, solvent) is critical to optimize the yield and minimize the formation of polymeric side products.

Caption: Generalized workflow for the synthesis and purification of this compound.

Illustrative Experimental Protocol: Laboratory Scale Synthesis

This protocol is illustrative, based on general procedures for similar compounds, and must be adapted and optimized with appropriate safety precautions.

-

Reactor Setup: A 500 mL three-neck round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser. The system is maintained under an inert atmosphere (e.g., nitrogen).

-

Charging Reactants: The flask is charged with isopropylamine (X mol, 3.0 eq) and a suitable solvent such as toluene (200 mL). The solution is cooled to 0-5 °C in an ice bath.

-

Aldehyde Addition: Isobutyraldehyde (X mol, 3.0 eq) is added dropwise to the stirred amine solution over 60 minutes, maintaining the internal temperature below 10 °C. The formation of the imine is often exothermic and requires careful control.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction mixture is transferred to a separatory funnel and washed sequentially with water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove unreacted starting materials and water-soluble byproducts.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a pure liquid.

Chemical Reactivity and Stability

The chemical behavior of this compound is defined by the interplay between the nucleophilic nitrogen atoms of the saturated ring and the significant steric shielding provided by the three N-isopropyl groups.[1]

-

Nucleophilicity and Basicity: The lone pairs of electrons on the nitrogen atoms confer basic and nucleophilic properties to the molecule. It can react with electrophiles and act as a ligand in coordination chemistry. However, the bulky isopropyl groups can sterically hinder the approach of reactants to the nitrogen centers.

-

Ring Stability and Hydrolysis: The hexahydro-1,3,5-triazine ring is susceptible to hydrolysis, particularly under acidic conditions. The reaction is essentially the reverse of its formation, yielding the corresponding aldehyde and amine. For analogous compounds, the rate of hydrolysis is strongly pH-dependent.[6] In neutral or alkaline conditions, the ring is generally more stable.

-

Reactivity Patterns: Unlike aromatic 1,3,5-triazines, which readily undergo nucleophilic aromatic substitution, the saturated triazinane ring does not.[1] Its reactivity is more characteristic of a cyclic tertiary amine. The electron-deficient nature of the ring, due to the electronegative nitrogen atoms, influences the reactivity of the adjacent methylene carbons.[1]

Caption: Equilibrium between this compound and its constituent aldehyde and amine.

Spectroscopic and Analytical Characterization

While specific, publicly archived spectra for this compound are not widely available, its structure allows for a reliable prediction of its key spectroscopic features based on data from closely related analogs.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Signal | Rationale |

|---|---|---|---|

| ¹H NMR | -CH(CH₃)₂ (methine) | Septet, ~2.8-3.2 ppm | Proton on the isopropyl group, split by 6 methyl protons. |

| -CH(CH ₃)₂ (methyl) | Doublet, ~1.0-1.2 ppm | Methyl protons of the isopropyl group, split by the methine proton. | |

| N-CH ₂-N (ring) | Singlet, ~3.2-3.5 ppm | Methylene protons on the triazinane ring. Likely a singlet due to conformational averaging. | |

| ¹³C NMR | -C H(CH₃)₂ | ~50-55 ppm | Isopropyl methine carbon. |

| -CH(C H₃)₂ | ~20-25 ppm | Isopropyl methyl carbons. | |

| N-C H₂-N | ~70-75 ppm | Ring methylene carbon. | |

| FT-IR | C-H stretch | 2850-3000 cm⁻¹ | Aliphatic C-H bonds in isopropyl and methylene groups. |

| C-N stretch | 1100-1250 cm⁻¹ | Characteristic stretching of the C-N bonds in the ring and to the substituent. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z = 213 | Corresponding to the molecular weight of the compound. |

| | Fragmentation | m/z = 198, 170 | Loss of a methyl group (-CH₃) and subsequent fragments. |

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 10-20 mg of purified this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs should be used.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons. Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to confirm the molecular structure.

Applications and Research Interest

This compound is a compound used in diverse areas of scientific research.[1] While specific commercial applications are not broadly documented, its structural motifs are relevant in several fields.

-

Pharmaceutical and Agrochemical Research: The broader 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][8] The saturated triazinane core offers a three-dimensional structure that can be explored for creating novel therapeutic agents.

-

Material Science: Triazine-based compounds can serve as building blocks for novel materials. While this specific molecule's steric hindrance might prevent direct polymerization, its analogs are used in the synthesis of porous materials like Covalent Organic Frameworks (COFs).[1]

-

Industrial Applications (Analog-Based): Structurally similar N-alkyl-1,3,5-triazinanes are widely used as hydrogen sulfide (H₂S) scavengers in the oil and gas industry.[4][9] They react with H₂S to form stable sulfur-containing heterocyclic compounds, thus removing the toxic and corrosive gas from hydrocarbon streams.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a hazardous substance.[3]

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement | Reference(s) |

|---|---|---|---|

| Hazard | H302 | Harmful if swallowed | [3] |

| H312 | Harmful in contact with skin | [3] | |

| H332 | Harmful if inhaled | [3] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | [3][10] |

| P270 | Do not eat, drink or smoke when using this product | [3] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | [3] | |

| P301+P317 | IF SWALLOWED: Get medical help | [3] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water | [3][11] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing | [3][11] |

| | P501 | Dispose of contents/container to an approved waste disposal plant |[3][11] |

Protocol: Safe Handling and Storage

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Avoid direct contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not ingest or inhale.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a foundational heterocyclic compound whose chemical properties are dictated by its saturated triazinane core and bulky N-alkyl substituents. Its synthesis is readily achievable through classical condensation chemistry. The molecule's reactivity is characterized by the nucleophilicity of its nitrogen atoms, tempered by significant steric hindrance, and a susceptibility to acid-catalyzed hydrolysis. While its direct applications are primarily in research, the structural motifs are highly relevant to the development of pharmaceuticals, advanced materials, and industrial scavengers. A thorough understanding of its properties, combined with stringent adherence to safety protocols, is essential for its effective and safe utilization in scientific endeavors.

References

-

PubChem. 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. [Online] Available at: [Link]

-

Troy Corporation. (2020). SAFETY DATA SHEET - GROTAN. [Online] Available at: [Link]

-

MDPI. (2023). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. [Online] Available at: [Link]

-

Global Substance Registration System. 1,3,5-TRIISOPROPYLHEXAHYDRO-1,3,5-TRIAZINE. [Online] Available at: [Link]

-

Taylor, P. et al. (1995). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H₂S. Industrial & Engineering Chemistry Research. [Online] Available at: [Link]

-

Der Pharma Chemica. (2016). A Convenient Synthesis of Trisubstituted 1,3,5-triazine Derivatives and their Antimicrobial Screening. [Online] Available at: [Link]

Sources

- 1. Buy this compound | 10556-98-6 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine | C12H27N3 | CID 25374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

Synthesis mechanism of 1,3,5-Triisopropyl-1,3,5-triazinane from isobutyraldehyde.

An In-Depth Technical Guide to the Synthesis of 1,3,5-Triisopropyl-1,3,5-triazinane from Isobutyraldehyde

Abstract

This technical guide provides a comprehensive examination of the synthesis of this compound, a saturated heterocyclic compound, from the condensation of isobutyraldehyde and isopropylamine. We will explore the underlying reaction mechanism, provide a detailed experimental protocol, discuss process optimization strategies, and outline methods for structural characterization and quality control. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this synthetic transformation.

Part 1: Foundational Principles & Mechanistic Insights

The synthesis of this compound is a classic example of condensation chemistry, involving the formation of carbon-nitrogen bonds to construct a stable, six-membered heterocyclic ring. The overall reaction proceeds by the stoichiometric condensation of three equivalents of isobutyraldehyde with three equivalents of isopropylamine, eliminating three molecules of water.

Overall Reaction Scheme:

Causality of Experimental Choices & Potential Side Reactions

A successful synthesis hinges on directing the reaction toward the desired cyclotrimer while minimizing competing pathways.

-

Temperature Control: The initial condensation to form the imine can often be performed at or slightly above room temperature. However, forcing the reaction to completion and promoting cyclization may require moderate heating. Excessive heat can promote side reactions.

-

Catalyst Choice: While the reaction can proceed without a catalyst, a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid can significantly accelerate both imine formation and cyclotrimerization. [1]* Water Removal: As water is a byproduct, its removal (e.g., using a Dean-Stark apparatus with a solvent like toluene) can drive the equilibrium toward the product, maximizing the yield according to Le Châtelier's principle. [2] Key Potential Side Reaction: Aldol Condensation Isobutyraldehyde possesses an α-hydrogen, making it susceptible to self-condensation under basic conditions or even with trace impurities. This reaction competes with the desired imine formation and can lead to the formation of β-hydroxy aldehydes and their dehydration products, reducing the yield and complicating purification. Conducting the reaction under neutral or mildly acidic conditions is a critical choice to suppress this side reaction.

Part 2: Experimental Protocol & Process Optimization

This section outlines a robust, self-validating protocol for the laboratory-scale synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Isobutyraldehyde | ≥99% | Sigma-Aldrich | Should be freshly distilled if old. |

| Isopropylamine | ≥99.5% | Acros Organics | Anhydrous grade preferred. |

| Toluene | Anhydrous, ≥99.8% | Fisher Scientific | Used as solvent for azeotropic water removal. |

| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, ≥98.5% | Alfa Aesar | Catalyst. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous, granular | VWR Chemicals | Drying agent. |

| Diethyl Ether | Anhydrous | EMD Millipore | For extraction. |

| Saturated Sodium Bicarbonate | ACS Grade | J.T. Baker | For aqueous wash. |

Step-by-Step Synthesis Protocol

-

Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser, add 200 mL of anhydrous toluene.

-

Reagent Addition: Add isopropylamine (17.7 g, 0.30 mol) to the toluene. Begin stirring and place the flask in an ice bath to manage the initial exotherm. Slowly add isobutyraldehyde (21.6 g, 0.30 mol) dropwise over 20 minutes, maintaining the internal temperature below 20°C.

-

Catalyst Addition: Once the addition is complete, remove the ice bath and add p-toluenesulfonic acid monohydrate (0.28 g, 1.5 mmol, 0.5 mol%).

-

Reaction: Heat the mixture to reflux (oil bath temperature ~120°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 5.4 mL, ~3-5 hours).

-

Work-up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield this compound as a colorless liquid.

Process Parameter Optimization

| Parameter | Range/Condition | Effect on Yield/Purity | Rationale & Field Insight |

| Temperature | 25°C to 110°C | Lower temp reduces side reactions; higher temp drives dehydration. | Refluxing with azeotropic water removal provides the best balance, physically removing a product to drive the reaction to completion. |

| Catalyst Load | 0.1 - 2.0 mol% | Higher load increases rate but can lead to byproducts. | 0.5 mol% is typically sufficient. Higher loadings offer diminishing returns and increase purification burden. |

| Stoichiometry | 1:1 (Aldehyde:Amine) | A slight excess of the more volatile component (amine) can compensate for losses. | A 1:1 ratio is theoretically required. Using a large excess of amine is unnecessary with efficient water removal and complicates purification. |

| Solvent | Toluene, Hexane, None | Toluene is ideal for Dean-Stark. A solvent-free reaction is possible but requires careful temperature control to manage viscosity and exotherms. | Toluene is the industry standard for this type of condensation due to its azeotroping properties and appropriate boiling point. |

Part 3: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the structure and purity of the final product.

Spectroscopic Profile

The structure of this compound (C₁₂H₂₇N₃, Mol. Wt.: 213.37 g/mol ) can be unequivocally confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.2-3.4 ppm (septet, 3H, N-CH(CH₃)₂): The methine proton of the isopropyl group, split by 6 methyl protons. δ ~2.8-3.0 ppm (s, 6H, N-CH₂-N): The methylene protons on the triazinane ring. They appear as a singlet due to rapid chair-flipping at room temperature. δ ~1.0-1.2 ppm (d, 18H, N-CH(CH₃)₂): The methyl protons of the isopropyl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~70-75 ppm : Methylene carbons of the triazinane ring (N-CH₂-N). δ ~50-55 ppm : Methine carbon of the isopropyl group (N-CH). δ ~20-25 ppm : Methyl carbons of the isopropyl group (-CH₃). |

| Mass Spec. (EI) | m/z 213 [M]⁺ : Molecular ion peak. m/z 198 [M-CH₃]⁺ : Loss of a methyl group. m/z 170 [M-C₃H₇]⁺ : Loss of an isopropyl group. m/z 72 [CH(CH₃)₂-N=CH₂]⁺ : Common fragment from ring cleavage. |

| IR Spectroscopy (Neat) | ~2960-2850 cm⁻¹ : Strong C-H stretching (alkane). ~1460, 1380 cm⁻¹ : C-H bending. ~1150-1100 cm⁻¹ : C-N stretching. Absence of : C=O stretch (~1710 cm⁻¹) from isobutyraldehyde and N-H stretch (~3300 cm⁻¹) from isopropylamine. |

Purity Assessment

-

Gas Chromatography (GC): A suitable GC method with an appropriate column (e.g., DB-5) can be used to determine the purity of the distilled product. The absence of peaks corresponding to isobutyraldehyde, isopropylamine, and aldol byproducts confirms high purity.

-

Elemental Analysis: Confirms the empirical formula (C₁₂H₂₇N₃). Calculated: C, 67.55%; H, 12.76%; N, 19.69%. Found: C, 67.5 ± 0.4%; H, 12.7 ± 0.4%; N, 19.6 ± 0.4%.

Conclusion

The synthesis of this compound from isobutyraldehyde and isopropylamine is an efficient and straightforward transformation rooted in fundamental condensation chemistry. Success relies on a mechanistic understanding to control reaction conditions, primarily through the use of an acid catalyst to promote imine formation and subsequent cyclotrimerization, and the effective removal of water to drive the reaction to completion. Careful management of temperature and stoichiometry is critical to suppress the competing aldol condensation pathway. The protocols and analytical data presented in this guide provide a validated framework for the synthesis, purification, and characterization of this valuable heterocyclic compound.

References

-

Fathi, A., Al-Jawaheri, Y., & Ismaeel, S. (2023). Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. Eclética Química Journal, 48(2), 49-65. ([Link])

-

Wentzel Lab. (2020). Acid Catalyzed Imine Formation and Mechanism with an Aldehyde and Primary Amine. YouTube. ([Link])

-

Chemistry LibreTexts. (2023). Reaction with Primary Amines to form Imines. ([Link])

-

Organic Chemistry Portal. (2022). Synthesis of 1,3,5-triazines. ([Link])

-

Kułaga, D., et al. (2024). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 29(11), 2437. ([Link])

-

Guan, L., et al. (2018). An atom-efficient, straightforward method for the synthesis of 2,4,6-triaryl-1,3,5-triazines via iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Tetrahedron Letters, 59(35), 3371-3375. ([Link])

-

Sheyi, R., et al. (2020). 1,3,5-Triazine as core for the preparation of dendrons. ARKIVOC, 2020(iii), 64-73. ([Link])

- Huisgen, R., et al. (1960). The Reaction of Aldehydes and Ketones with Secondary Amines. Angewandte Chemie, 72(10), 359-368. (This is a foundational reference, a modern equivalent would be a standard organic chemistry textbook like Clayden or March's Advanced Organic Chemistry).

-

RSC Publishing. (2024). Recent advances in catalytic asymmetric condensation reactions for the synthesis of nitrogen containing compounds. Organic Chemistry Frontiers. ([Link])

-

Choudhury, P., & Parvin, T. (2011). Imine Synthesis: A Green Approach. Journal of Chemical Education, 88(11), 1564-1566. ([Link])

-

Chemistry LibreTexts. (2020). Reactions of Amines. ([Link])

-

PubChem. (n.d.). 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. National Center for Biotechnology Information. ([Link])

Sources

A Comprehensive Spectroscopic Analysis of 1,3,5-Triisopropyl-1,3,5-triazinane: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the saturated heterocyclic compound 1,3,5-Triisopropyl-1,3,5-triazinane. The interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data is detailed, offering valuable insights for researchers, scientists, and professionals in drug development and organic chemistry. This document moves beyond a simple recitation of spectral features, delving into the rationale behind the observed data and providing detailed experimental protocols. The content herein is grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Significance of this compound

This compound is a saturated N-alkylated heterocyclic compound. The 1,3,5-triazinane core is a six-membered ring containing alternating carbon and nitrogen atoms.[1] Such N-substituted triazinanes are important building blocks in organic synthesis and have applications in various fields, including materials science and medicinal chemistry. The isopropyl substituents on the nitrogen atoms significantly influence the molecule's conformation, reactivity, and spectroscopic properties.

Accurate structural elucidation and purity assessment are paramount for any chemical entity intended for research or development. Spectroscopic techniques are the cornerstone of this characterization. This guide will systematically dissect the NMR, IR, and Mass Spec data expected for this compound, providing a comprehensive analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the number and connectivity of atoms.

Predicted ¹H NMR Spectral Analysis

Due to the high symmetry of the molecule, a relatively simple ¹H NMR spectrum is anticipated. The molecule possesses a C₃ axis of symmetry, rendering the three isopropyl groups and the three methylene groups of the triazinane ring chemically equivalent.

Expected ¹H NMR Signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.2 - 3.4 | Singlet | 6H | -N-CH₂ -N- (ring) | The methylene protons are situated between two nitrogen atoms, which are electron-withdrawing, leading to a downfield shift. Due to rapid ring inversion at room temperature, these protons are expected to appear as a singlet. |

| ~ 2.8 - 3.0 | Septet | 3H | -CH -(CH₃)₂ (isopropyl) | The methine proton is coupled to the six equivalent methyl protons, resulting in a septet. Its proximity to the nitrogen atom causes a downfield shift. |

| ~ 1.0 - 1.2 | Doublet | 18H | -CH(CH₃ )₂ (isopropyl) | The eighteen methyl protons of the three isopropyl groups are equivalent and are split by the adjacent methine proton, giving rise to a doublet. |

Causality Behind Expected Observations:

The chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms, which deshield the protons, causing them to resonate at a lower field (higher ppm) compared to simple alkanes. The predicted singlet for the ring methylene protons is a consequence of conformational dynamics. 1,3,5-triazinane rings can undergo rapid chair-to-chair interconversion. At room temperature, this process is typically fast on the NMR timescale, leading to an averaging of the axial and equatorial proton environments into a single signal.

Predicted ¹³C NMR Spectral Analysis

The simplicity of the molecule's structure is also reflected in its ¹³C NMR spectrum, where only three distinct signals are expected.

Expected ¹³C NMR Signals:

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 70 - 75 | -N-C H₂-N- (ring) | The methylene carbons of the triazinane ring are significantly deshielded due to being bonded to two nitrogen atoms. |

| ~ 50 - 55 | -C H-(CH₃)₂ (isopropyl) | The methine carbon of the isopropyl group is deshielded by the directly attached nitrogen atom. |

| ~ 20 - 25 | -CH(C H₃)₂ (isopropyl) | The methyl carbons of the isopropyl groups are in a typical aliphatic region. |

Experimental Protocol for NMR Analysis

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Step-by-Step NMR Acquisition Protocol:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the spectrometer is not equipped to reference the solvent signal.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is critical for obtaining sharp, well-resolved peaks.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Set the relaxation delay to at least 5 times the longest T₁ relaxation time to ensure accurate integration.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon atom.

-

Increase the number of scans significantly (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by referencing the solvent peak or the TMS signal (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Analysis

The IR spectrum of this compound will be dominated by absorptions corresponding to C-H and C-N bond vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment |

| 2970 - 2950 | C-H stretch | Strong | Asymmetric and symmetric stretching of methyl (CH₃) and methine (CH) groups in the isopropyl substituents. |

| 2870 - 2850 | C-H stretch | Medium | Symmetric stretching of methyl (CH₃) groups. |

| ~ 2820 - 2780 | C-H stretch | Medium-Weak | Bohlmann bands, characteristic of C-H bonds anti-periplanar to a lone pair on a nitrogen atom. This is a key indicator of the conformation of the triazinane ring. |

| 1470 - 1450 | C-H bend | Medium | Asymmetric bending (scissoring) of methylene (CH₂) groups in the ring and methyl groups. |

| 1385 - 1365 | C-H bend | Strong | Symmetric bending (umbrella mode) of methyl groups, often showing a characteristic doublet for the isopropyl group. |

| 1150 - 1050 | C-N stretch | Strong | Stretching vibrations of the C-N bonds within the triazinane ring and between the ring and the isopropyl groups. |

Causality Behind Expected Observations:

The C-H stretching vibrations appear at their characteristic frequencies for sp³-hybridized carbons. The presence of Bohlmann bands, which are C-H stretching bands shifted to lower frequencies, is a strong indicator of a trans-diaxial arrangement of a C-H bond and the lone pair of electrons on the nitrogen atom in a saturated heterocycle. The strong C-N stretching absorptions are a definitive feature of the triazinane ring system.

Experimental Protocol for FT-IR Analysis

Step-by-Step FT-IR Acquisition Protocol:

-

Sample Preparation:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, Attenuated Total Reflectance (ATR) FT-IR can be used, where a drop of the liquid is placed directly on the ATR crystal. This is a very common and convenient method.

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

-

Instrument Setup:

-

Ensure the sample compartment is clean and dry.

-

Collect a background spectrum of the empty sample holder (or clean ATR crystal). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

-

Sample Analysis:

-

Place the prepared sample in the instrument's beam path.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the significant peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrum Analysis

For this compound (C₁₂H₂₇N₃), the molecular weight is 213.36 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions.

Expected Key Fragments in the Mass Spectrum:

| m/z | Ion Structure/Formula | Fragmentation Pathway |

| 213 | [C₁₂H₂₇N₃]⁺˙ | Molecular Ion (M⁺˙) |

| 198 | [C₁₁H₂₄N₃]⁺ | Loss of a methyl radical (•CH₃) from an isopropyl group. |

| 170 | [C₁₀H₂₂N₂]⁺˙ | Cleavage of the triazinane ring. |

| 114 | [C₆H₁₄N₂]⁺˙ | Symmetric cleavage of the triazinane ring. |

| 98 | [C₅H₁₂N]⁺ | α-cleavage with loss of a C₇H₁₅N₂ radical. |

| 58 | [C₃H₈N]⁺ | α-cleavage adjacent to a nitrogen, forming a stable iminium ion. This is often a base peak for N-alkylated amines. |

| 43 | [C₃H₇]⁺ | Isopropyl cation. |

Causality Behind Fragmentation:

The fragmentation of N-alkylated amines in EI-MS is dominated by α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a resonance-stabilized iminium ion, which is often the most abundant ion (the base peak) in the spectrum. For this compound, α-cleavage can occur at the bond between the methine carbon of the isopropyl group and the methyl carbons, or at the bonds within the triazinane ring. The presence of an odd number of nitrogen atoms dictates that the molecular ion will have an odd m/z value, which is consistent with the nitrogen rule.

Experimental Protocol for GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound.

Step-by-Step GC-MS Acquisition Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Method Development:

-

Select a suitable capillary column (e.g., a non-polar DB-5ms or a similar column).

-

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

-

Develop a temperature program for the GC oven to ensure good separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

-

MS Method Development:

-

Set the ion source to electron ionization (EI) mode, typically at 70 eV.

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-300).

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The instrument will automatically acquire the mass spectrum of the compound as it elutes from the GC column.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for that peak.

-

Analyze the molecular ion and the fragmentation pattern to confirm the structure.

-

Data Visualization and Workflow

To facilitate a clear understanding of the analytical process, the following diagrams illustrate the molecular structure and a generalized workflow for spectroscopic analysis.

Caption: A generalized workflow for the spectroscopic analysis of this compound.

Caption: A simplified representation of key fragmentation pathways for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information. The high symmetry of the molecule leads to relatively simple NMR spectra, while its characteristic functional groups are readily identified by IR spectroscopy. Mass spectrometry confirms the molecular weight and provides valuable structural information through its predictable fragmentation patterns, which are dominated by α-cleavage. By following the detailed protocols and interpretative guidelines presented in this technical guide, researchers can confidently and accurately characterize this and similar N-alkylated triazinane compounds.

References

-

PubChem. (n.d.). 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Chemistry LibreTexts. (2023, October 30). Spectroscopy of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from [Link][2]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

Sources

The 1,3,5-Triazine Scaffold: A Privileged Core for Diverse Biological Activities

An In-Depth Technical Guide

Abstract

The 1,3,5-triazine, a symmetrical six-membered heterocycle with three nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of pharmacological activities, attributable to the triazine ring's unique electronic properties, metabolic stability, and its ability to serve as a versatile template for three-dimensional substituent presentation.[2][3] This technical guide provides a comprehensive exploration of the significant biological activities of 1,3,5-triazinane derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationship insights, provide quantitative data, and detail robust experimental protocols to facilitate further research and development in this promising area.

The Chemistry of Opportunity: Synthesis of 1,3,5-Triazine Derivatives

The synthetic accessibility of the 1,3,5-triazine core is a primary driver of its widespread investigation. The most common and cost-effective precursor is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride.[4][5] The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for a stepwise and controlled nucleophilic substitution. This unique property enables the precise synthesis of mono-, di-, and tri-substituted triazine derivatives with a high degree of structural diversity.[3][5]

The foundational principle of this synthesis is temperature control: the first chlorine atom can be substituted at low temperatures (0-5°C), the second at room temperature, and the third requires elevated temperatures or refluxing.[3] This allows for the introduction of different nucleophiles, such as amines, alcohols, or thiols, in a sequential manner. Modern, sustainable methods like microwave-assisted and ultrasound-assisted synthesis have been developed to improve reaction times and yields, often using greener solvents like water.[4]

Caption: General workflow for sequential nucleophilic substitution of cyanuric chloride.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Derivatives of 1,3,5-triazine have demonstrated significant potential as anticancer agents, targeting a variety of human tumor cell lines through multiple mechanisms of action.[6][7] These compounds can induce apoptosis, inhibit key enzymes involved in cell proliferation, and modulate critical signaling pathways.[4][8]

Mechanisms of Anticancer Action

A. Enzyme Inhibition: A primary mechanism for the anticancer effects of triazine derivatives is the inhibition of kinases crucial for cancer cell growth and survival.[8]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain 1,3,5-triazine derivatives act as potent inhibitors of EGFR, a tyrosine kinase that is often overexpressed in various cancers.[1][9] By blocking EGFR, these compounds disrupt downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways, ultimately leading to cell cycle arrest and apoptosis.[1] Compound 1d, for example, was identified as a potent EGFR-TK inhibitor with an inhibitory constant of 0.44 nM.[1][9]

-

PI3K/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. Several 1,3,5-triazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[1][10] For instance, compound 6h was shown to inhibit both PI3K and mTOR, leading to the induction of apoptosis in cervical cancer cells.[1][10] This dual inhibition is a highly sought-after therapeutic strategy.

-

Other Enzyme Targets: Triazine derivatives have also been reported to inhibit other enzymes vital to cancer progression, including Dihydrofolate Reductase (DHFR), Heat Shock Protein 90 (Hsp90), and Rad6, an E2 ubiquitin-conjugating enzyme.[8][11][12]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 1,3,5-triazine derivatives.

Quantitative Anticancer Activity Data

The cytotoxic effects of various 1,3,5-triazine derivatives are typically evaluated using the IC50 value, which represents the concentration required to inhibit 50% of cancer cell growth. Lower IC50 values indicate higher potency.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |

| Pyrazolyl-s-triazine | 4f | HCT-116 (Colon) | 0.50 | - | - | [1] |

| Imamine-1,3,5-triazine | 4f | MDA-MB-231 (Breast) | 6.25 | Imatinib | 35.50 | [1][13] |

| Morpholine-functionalized | 11 | SW620 (Colorectal) | 5.85 | 5-Fluorouracil | >100 | [4][13] |

| Biguanide-derived | 2c | HCT116 (Colorectal) | 20-27 | Cisplatin | Comparable | [1][13] |

| Hybrid quinazoline | 12 | EGFR enzyme | 0.0368 | - | - | [13] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of 1,3,5-triazine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test 1,3,5-triazine derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Antimicrobial Activity: A Scaffold to Combat Pathogens

The 1,3,5-triazine scaffold is a cornerstone in the development of novel antimicrobial agents, with derivatives showing activity against a wide range of bacteria and fungi.[2][14][15][16][17] The need for new antimicrobials is critical due to the rise of multidrug-resistant pathogens.[18]

Spectrum of Activity and Structure-Activity Relationships (SAR)

Triazine derivatives have been designed to mimic antimicrobial peptides by incorporating cationic charges and lipophilic groups, which are crucial for interacting with and disrupting microbial membranes.[14] SAR studies have revealed that the nature of the substituents at the 2, 4, and 6 positions of the triazine ring significantly influences the antimicrobial potency and spectrum.[19] For example, incorporating moieties like benzisoxazole, thiazole, and benzimidazole has yielded compounds with significant activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Salmonella typhi.[17][18] Some derivatives also exhibit promising antifungal activity against strains like Aspergillus niger.[17]

Quantitative Antimicrobial Data (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Source |

| Series of 1,3,5-triazines | Staphylococcus aureus | Comparable to Ampicillin | [18] |

| Series of 1,3,5-triazines | Escherichia coli | Comparable to Ampicillin | [18] |

| Derivative 5a | Staphylococcus aureus | Substantial Activity | [5] |

| Derivative 5b | Candida albicans | Significant Activity | [5] |

| Various Derivatives | Salmonella typhi | Good Activity | [17] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.

Principle: A standardized inoculum of a specific microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid nutrient medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) from a fresh culture. Dilute this suspension in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,3,5-triazine derivative in the broth. The typical concentration range tested is 0.06 to 128 µg/mL.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.

-

Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ampicillin, Ciprofloxacin) should also be tested as a quality control measure.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria, or at an appropriate temperature and duration for fungi.

-

Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). This can also be determined by measuring the optical density (OD) with a plate reader.

Antiviral and Other Biological Activities

The versatility of the 1,3,5-triazine scaffold extends beyond anticancer and antimicrobial applications.[2][16]

-

Antiviral Activity: Triazine derivatives have been investigated as potential antiviral agents.[20] For example, moroxydine hydrochloride, a biguanide derivative of triazine, has been used as an anti-influenza agent.[21] More recent studies have focused on developing derivatives active against viruses like Potato Virus Y (PVY), with some compounds showing curative and protective activities comparable to commercial agents.[21] The primary assay for screening antiviral activity is often the plaque reduction assay, which measures the reduction in viral plaques in the presence of the compound.[1]

-

Enzyme Inhibition: Beyond cancer-related kinases, triazine derivatives have been developed as inhibitors for other enzymes with therapeutic relevance. This includes inhibitors of monoamine oxidases (MAO) for potential use as antidepressants, acetylcholinesterase (AChE) for Alzheimer's disease treatment, and dipeptidyl peptidase-4 (DPP-4) for managing type 2 diabetes.[22][23][24][25]

-

Receptor Antagonism: The triazine core has been used to design ligands that target specific G protein-coupled receptors (GPCRs), such as adenosine receptors (hA1, hA3) and serotonin receptors (5-HT7), which are involved in various physiological and pathological processes.[26][27][28]

Conclusion and Future Outlook

The 1,3,5-triazine scaffold is a remarkably fruitful starting point for the development of a wide array of biologically active compounds.[1] Its synthetic tractability, coupled with the diverse pharmacological profiles of its derivatives, ensures its continued importance in medicinal chemistry. The extensive research into its anticancer, antimicrobial, and antiviral properties has yielded numerous potent lead molecules.[2][16] Future research will likely focus on the development of multi-target agents, the optimization of pharmacokinetic properties through SAR studies, and the exploration of novel biological targets. The continued innovation in synthetic methodologies will further expand the chemical space of triazine derivatives, paving the way for the discovery of next-generation therapeutic agents.

References

- The Diverse Biological Activities of 1,3,5-Triazine Derivatives: An In-depth Technical Guide. Benchchem.

- 1,3,5-Triazines: A promising scaffold for anticancer drugs development. PubMed.

- A Comparative Analysis of the Biological Activities of 1,3,5-Triazine Deriv

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI.

- Synthesis and biological evaluation of novel 1,3,5-triazine deriv

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. Bentham Science.

- Different biological activities displayed by 1,3,5‐triazine.

- 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities. PubMed.

- Synthesis and antimicrobial activity of some novel 1,3,5-triazin deriv

- Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. Der Pharma Chemica.

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. PubMed.

- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. MDPI.

- Synthesis and antimicrobial activity of new substituted 1,3,5-triazine derivatives.

- A Review on the Reported Antibacterial Activity of 1,3,5-Triazine.

- Development, Potential Anticancer Activity and the Receptor Profile of Different Functionalized 1,3,5-Triazine Deriv

- Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. PMC - NIH.

- Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI.

- Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. Taylor & Francis Online.

- Synthesis and Preliminary Biological Evaluation of Novel Triazine Analogs as Rad6 Inhibitors. PubMed.

- 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile.

- Structure–activity relationship of the chiral‐1,3,5‐triazine derivatives.

- 1,3,5‐Triazines as antiviral agents.

- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. MDPI.

- Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiprolifer

- Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK.

- 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors. MDPI.

- Chemical structures of target 1,3,5-triazine derivatives (series A & B) and model compounds.

- 1,3,5-Triazine-azole Hybrids and their Anticancer Activity. PubMed.

- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Tre

- Some 1,3,5‐triazine derivatives as potent anticancer agents.

- Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. PubMed.

- Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed.

- Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. NIH.

- Pharmacological effects of 1,3,5-triazines and their excretion characteristics in the r

- Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar r

- Design, synthesis and biological evaluation of 1,3,5-triazine derivatives as anticancer agent.

- 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. PubMed Central.

- 1,3,5-Triazine Analogs: A Potent Anticancer Scaffold. Bentham Science.

- Design, Synthesis and Biological Evaluation of 1,3,5-Triazine Derivatives Targeting hA1 and hA3 Adenosine Receptor. DSpace@EWHA.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 1,3,5-Triazines: A promising scaffold for anticancer drugs development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Anti-breast cancer activity of selected 1,3,5-triazines via modulation of EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Novel Triazine Analogs as Rad6 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and biological evaluation of novel 1,3,5-triazine derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,3,5-Triazine: A versatile pharmacophore with diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. wisdomlib.org [wisdomlib.org]

- 18. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 1,3,5-Triazine Nitrogen Mustards with Different Peptide Group as Innovative Candidates for AChE and BACE1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Discovery of novel 1,3,5-triazine derivatives as an antidiabetic agent in Wistar rats via inhibition of DPP-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. mdpi.com [mdpi.com]

- 28. dspace.ewha.ac.kr [dspace.ewha.ac.kr]

An In-depth Technical Guide to the Physical Characteristics and Stability of 1,3,5-Triisopropyl-1,3,5-triazinane

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3,5-Triisopropyl-1,3,5-triazinane, a heterocyclic compound with a six-membered ring containing three nitrogen atoms, each substituted with an isopropyl group.[1] While this specific molecule is a subject of ongoing research, this document synthesizes available data, draws logical inferences from closely related analogs, and outlines robust experimental protocols for its thorough characterization. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development, offering insights into the handling, stability, and analytical investigation of this and similar N-alkylated triazinanes. The 1,3,5-triazine scaffold is a cornerstone in the development of various therapeutic agents, making a detailed understanding of its derivatives crucial for innovation.[2][3]

Introduction to this compound

This compound, with the chemical formula C₁₂H₂₇N₃, belongs to the family of hexahydro-1,3,5-triazines.[1] These saturated heterocycles are typically synthesized through the condensation reaction of an aldehyde with an amine. In the case of this compound, the likely precursors are isobutyraldehyde and isopropylamine. The resulting structure is a non-aromatic, cyclic amine with three stereogenic nitrogen centers. The bulky isopropyl groups attached to the nitrogen atoms are expected to significantly influence the molecule's conformation, solubility, and reactivity compared to less substituted triazinanes.

The core 1,3,5-triazine structure is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.[2][4] A thorough understanding of the physicochemical properties of substituted triazinanes is therefore fundamental to the design and development of new chemical entities.

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Physical and Chemical Properties

While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structure and data from analogous compounds. The table below summarizes the known and predicted properties.

| Property | Value/Expected Value | Source/Basis |

| Molecular Formula | C₁₂H₂₇N₃ | [1][5] |

| Molecular Weight | 213.36 g/mol | [5] |

| IUPAC Name | 1,3,5-tri(propan-2-yl)-1,3,5-triazinane | [5] |

| CAS Number | 10556-98-6 | [5] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid | Analogy with 1,3,5-Trimethyl-1,3,5-triazinane[6] |

| Melting Point | Not experimentally determined. Likely to be a low-melting solid. | For comparison, 1,3,5-Tribenzylhexahydro-1,3,5-triazine has a melting point of 47.0-53.0 °C. |

| Boiling Point | Not experimentally determined. | For comparison, 1,3,5-Trimethyl-1,3,5-triazinane boils at 155-160 °C.[6] |

| Density | Not experimentally determined. | For comparison, 1,3,5-Trimethyl-1,3,5-triazinane has a density of 0.925 g/cm³.[6] |

| Solubility | Expected to be soluble in many organic solvents. | Analogy with 1,3,5-Trimethyl-1,3,5-triazinane[6] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the definitive identification and purity assessment of this compound. While specific spectra for this compound are not publicly available, this section outlines the expected spectral features based on its structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the conformational dynamics of the triazinane ring and the isopropyl groups. The protons of the methylene bridges in the ring and the methine and methyl protons of the isopropyl groups will likely exhibit distinct signals. Second-order coupling effects may be observed for the isopropyl groups, leading to more complex splitting patterns than the simple doublet and septet.[7]

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. Distinct signals are expected for the methylene carbons of the triazinane ring and the methine and methyl carbons of the isopropyl substituents.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the functional groups present in a molecule. For this compound, the IR spectrum is expected to show characteristic C-H stretching and bending vibrations for the alkyl groups and C-N stretching vibrations associated with the triazinane ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound should show a molecular ion peak corresponding to its molecular weight (213.36 g/mol ).[5] Fragmentation patterns would likely involve the loss of isopropyl groups and cleavage of the triazinane ring.

Chemical Stability and Handling

The stability of this compound is a critical consideration for its synthesis, storage, and application.

Thermal Stability

Triazinane derivatives generally exhibit good thermal stability.[9][10][11] The decomposition temperature is expected to be well above ambient temperature. The presence of the bulky isopropyl groups may influence the thermal decomposition pathway.

Hydrolytic Stability

Hexahydro-s-triazines can be susceptible to hydrolysis, particularly under acidic conditions. The rate of hydrolysis is influenced by the substituents on the nitrogen atoms. The steric hindrance provided by the isopropyl groups in this compound may offer some protection against hydrolysis compared to less substituted analogs.

Handling and Storage

Based on the hazard information for related compounds, this compound should be handled with care. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[5] Therefore, appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses, should be worn.[12] Work should be conducted in a well-ventilated area or a fume hood.

For storage, it is advisable to keep the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.

Experimental Protocols

This section provides generalized, yet detailed, methodologies for the characterization and stability testing of this compound. These protocols are based on standard analytical techniques and can be adapted as needed.

Synthesis of this compound

The synthesis of 1,3,5-triazinanes typically involves the cyclocondensation of an aldehyde with a primary amine.

Caption: General synthesis workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isopropylamine in a suitable solvent (e.g., toluene, ethanol).

-

Addition of Aldehyde: Slowly add isobutyraldehyde to the stirred solution. The reaction may be exothermic, so controlled addition and cooling may be necessary.

-

Reaction: Stir the mixture at room temperature or with gentle heating for a specified period. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: After the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified.

-

Purification: Purification can be achieved by distillation under reduced pressure or by column chromatography on silica gel.

Determination of Physical Properties

Melting Point:

-

Load a small amount of the purified solid into a capillary tube.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample slowly and record the temperature range over which the solid melts.

Boiling Point:

-

Place the liquid sample in a distillation flask.

-

Heat the flask and record the temperature at which the liquid boils and the vapor condenses. For high-boiling liquids, vacuum distillation is recommended to prevent decomposition.

Density:

-

Accurately weigh a known volume of the liquid sample using a pycnometer at a specific temperature.

-

Calculate the density by dividing the mass by the volume.

Solubility:

-

Add a small, known amount of the compound to a series of vials containing different solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Observe the solubility at room temperature and with gentle heating.

Stability Assessment

Thermogravimetric Analysis (TGA):

-

Place a small, accurately weighed sample of the compound into a TGA sample pan.[13]

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[14]

-

Record the mass loss as a function of temperature to determine the decomposition temperature and profile.[13]

Hydrolytic Stability Study:

-

Prepare solutions of the compound in aqueous buffers at different pH values (e.g., pH 4, 7, and 9).

-

Store the solutions at a constant temperature (e.g., 25 °C or 40 °C).

-

At specified time intervals, withdraw aliquots and analyze the concentration of the parent compound using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

-

Determine the rate of degradation at each pH to assess hydrolytic stability.

Conclusion

This compound is a fascinating molecule with potential applications in various scientific fields, particularly in the realm of drug development. While a complete experimental dataset for its physical and chemical properties is still emerging, this technical guide provides a solid foundation for researchers working with this compound. By combining the available computed data, insights from analogous structures, and established experimental protocols, scientists can confidently approach the synthesis, characterization, and stability assessment of this compound. Further research into the experimental determination of its properties will undoubtedly contribute to a deeper understanding of this important class of heterocyclic compounds.

References

-

Balaha, M. F., & Al-Omar, M. A. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science, 6(04), 028-045. [Link]

-

Wikipedia. (n.d.). 1,3,5-Trimethyl-1,3,5-triazinane. [Link]

-

MDPI. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

-

CAS Common Chemistry. (n.d.). 1,3,5-Tris[3-(dimethylamino)propyl]hexahydro-1,3,5-triazine. [Link]

-

PubChem. (n.d.). 1,3,5-Tri(isopropyl)hexahydro-1,3,5-triazine. [Link]

-

MDPI. (2021). Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum (THF-d8) of the poly(1-vinyl-3-isopropyl imidazolium...). [Link]

-

PMC - PubMed Central. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. [Link]

-

ACS Publications. (2010). Facially Coordinating Triamine Ligands with a Cyclic Backbone: Some Structure−Stability Correlations. [Link]

-

ACS Publications. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

ResearchGate. (2024). Synthesis, Characterization, Antioxidant and Anti-fungal Activities of a New 1-isopropyl- 3,5-di-p-tolyl-1,3,5-triazinane. [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

PubMed. (2000). Facially Coordinating Cyclic Triamines, Part I. The Coordination Chemistry of cis-3,5-diaminopiperidine and Substituted Derivatives. [Link]

-

AIJFR. (2025). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. [Link]

-

PubMed Central. (2017). Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. [Link]

-